2-Fluoro-5-methoxybiphenyl
Overview
Description
2-Fluoro-5-methoxybiphenyl is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 202.079393132 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alzheimer's Disease Research
A molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been used to study serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This probe facilitates the quantification of receptor densities through positron emission tomography (PET), aiding in the understanding of neurodegenerative diseases like Alzheimer's (Kepe et al., 2006).
Serotonergic Neurotransmission
[18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [18F] p-MPPF, is a 5-HT 1A antagonist. It's been instrumental in studying serotonergic neurotransmission with PET. This research encompasses radiochemistry, animal studies, and human PET data, offering insights into serotonergic mechanisms (Plenevaux et al., 2000).
Fluorescence Quenching Studies
Studies on boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have shown interesting fluorescence quenching behaviors. These studies are significant in understanding the interactions and conformational changes of these molecules in various environments (Geethanjali et al., 2015).
Antimicrobial Activity
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile has been explored for antimicrobial applications. This research has led to the creation of compounds with promising antimicrobial properties (Puthran et al., 2019).
Fluorine-substituted Conjugated Polyindole
Research on fluoro-substituted conjugated polyindole, such as poly(5-fluoroindole), has demonstrated its potential as a high-performance charge storage material. This development is significant in the field of materials science, particularly for supercapacitor applications (Wang et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
1-fluoro-4-methoxy-2-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJVLRWHELCACQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.